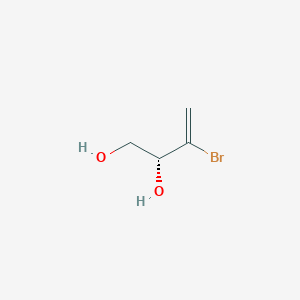
3-Butene-1,2-diol, 3-bromo-, (2R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butene-1,2-diol, 3-bromo-, (2R)- is an organic compound with the molecular formula C₄H₇BrO₂ It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butene-1,2-diol, 3-bromo-, (2R)- can be achieved through several methods. One common approach involves the palladium-catalyzed enantioselective synthesis from 3,4-epoxy-1-butene. This method uses water as a co-solvent and a chiral ligand to achieve high enantiomeric excess . The reaction conditions typically include a low catalyst loading (0.025 mol %) and controlled temperature to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, the choice of solvents and catalysts can be optimized to reduce costs and environmental impact.
化学反应分析
Types of Reactions
3-Butene-1,2-diol, 3-bromo-, (2R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different alcohols or alkanes.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes or ketones.
Reduction: Yields various alcohols or alkanes.
Substitution: Results in the formation of substituted butene diols.
科学研究应用
3-Butene-1,2-diol, 3-bromo-, (2R)- has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Industry: Utilized in the production of polymers and as an intermediate in various chemical processes.
作用机制
The mechanism of action of 3-Butene-1,2-diol, 3-bromo-, (2R)- involves its interaction with specific molecular targets. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. The stereochemistry of the molecule plays a crucial role in determining the outcome of these reactions, as the spatial arrangement of atoms influences reactivity and selectivity .
相似化合物的比较
Similar Compounds
Uniqueness
3-Butene-1,2-diol, 3-bromo-, (2R)- is unique due to its specific chiral configuration, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound in asymmetric synthesis and chiral resolution processes.
属性
CAS 编号 |
796989-44-1 |
|---|---|
分子式 |
C4H7BrO2 |
分子量 |
167.00 g/mol |
IUPAC 名称 |
(2R)-3-bromobut-3-ene-1,2-diol |
InChI |
InChI=1S/C4H7BrO2/c1-3(5)4(7)2-6/h4,6-7H,1-2H2/t4-/m1/s1 |
InChI 键 |
VLMHZGCIQCEMND-SCSAIBSYSA-N |
手性 SMILES |
C=C([C@@H](CO)O)Br |
规范 SMILES |
C=C(C(CO)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


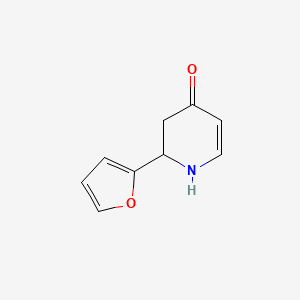
![3H-Naphtho[2,1-b]pyran, 8-[2,2'-bithiophen]-5-yl-3,3-diphenyl-](/img/structure/B14224364.png)
![2-[2-(5-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14224367.png)
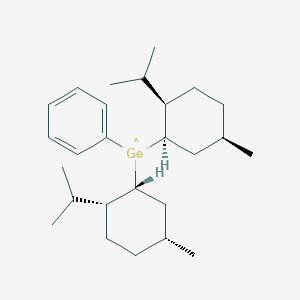
![2-tert-Butyl-6-({[(1S)-1-phenylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14224386.png)
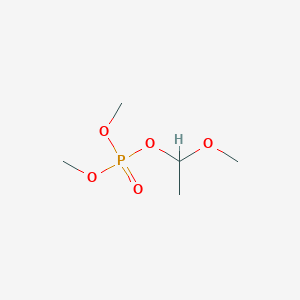
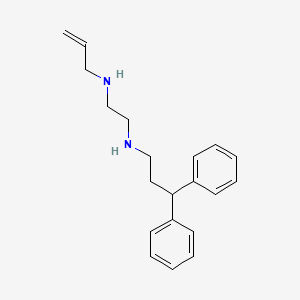

![6-[(4-Bromoanilino)methylidene]-2-{(E)-[(4-bromophenyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14224399.png)
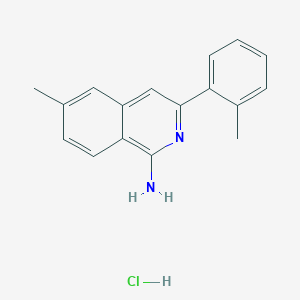
![Oxazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14224418.png)
![3-Ethoxy-5-ethyl-1-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14224423.png)
![2-[(6-Methoxydec-9-EN-4-YN-1-YL)oxy]oxane](/img/structure/B14224429.png)
![2-Hydroxy-5-methyl-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B14224436.png)
